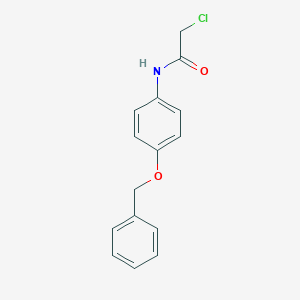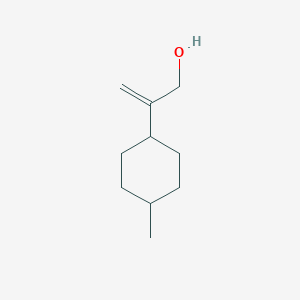![molecular formula C12H12O3 B097074 3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione CAS No. 15809-22-0](/img/structure/B97074.png)
3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione, commonly known as curcumin, is a natural phenolic compound derived from the rhizome of turmeric plant (Curcuma longa Linn). It has been used for centuries in traditional Ayurvedic medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention from the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3). Curcumin also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
Curcumin has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial effects. It has also been shown to modulate various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Curcumin has been shown to improve lipid metabolism and reduce oxidative stress, which may have potential in the treatment of cardiovascular diseases and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments, including its low toxicity, low cost, and availability. However, curcumin has poor solubility in water, which can limit its use in certain experiments. Curcumin also exhibits low bioavailability, which can limit its therapeutic efficacy in vivo.
Zukünftige Richtungen
For curcumin research include improving its bioavailability and developing novel delivery systems to enhance its therapeutic efficacy. Curcumin analogs and derivatives with improved pharmacokinetic properties may also be developed. Further studies are needed to elucidate the mechanisms of action of curcumin and its potential therapeutic applications in various diseases.
Synthesemethoden
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method for obtaining curcumin is by extraction from turmeric using organic solvents such as ethanol, methanol, or acetone. Chemical synthesis involves the condensation of ferulic acid and vanillin in the presence of a base catalyst. Biotransformation of curcumin can be achieved by using microorganisms such as Bacillus sp. and Pseudomonas sp.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, diabetes, and arthritis. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of these diseases. Curcumin has also been shown to have neuroprotective effects and may have potential in the treatment of depression and anxiety.
Eigenschaften
CAS-Nummer |
15809-22-0 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-[(2-hydroxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C12H12O3/c1-8(13)11(9(2)14)7-10-5-3-4-6-12(10)15/h3-7,15H,1-2H3 |
InChI-Schlüssel |
DDMYUHBSCSXTAY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
Andere CAS-Nummern |
15809-22-0 |
Synonyme |
3-[(2-hydroxyphenyl)methylidene]pentane-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)









![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

